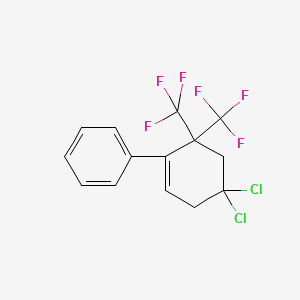
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is a synthetic organic compound characterized by the presence of dichloro, phenyl, and trifluoromethyl groups attached to a cyclohexene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4-dichlorocyclohexanone with phenylmagnesium bromide to form 4,4-dichloro-1-phenylcyclohexanol. This intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide and a suitable base, such as potassium carbonate, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dichloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dichloro-1-phenylcyclohexene: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
1-Phenyl-6,6-bis(trifluoromethyl)cyclohexene: Lacks the dichloro groups, affecting its reactivity and applications.
4,4-Dichloro-1-phenyl-6-trifluoromethylcyclohexene: Contains only one trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is unique due to the presence of both dichloro and bis(trifluoromethyl) groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H10Cl2F6 |
|---|---|
Molekulargewicht |
363.1 g/mol |
IUPAC-Name |
4,4-dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene |
InChI |
InChI=1S/C14H10Cl2F6/c15-11(16)7-6-10(9-4-2-1-3-5-9)12(8-11,13(17,18)19)14(20,21)22/h1-6H,7-8H2 |
InChI-Schlüssel |
MKUVWMPODRABLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C(CC1(Cl)Cl)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)

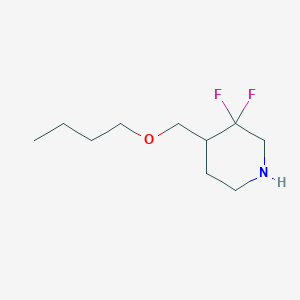
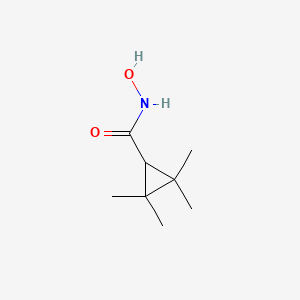
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)
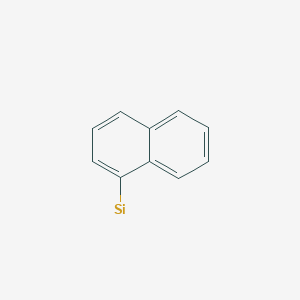
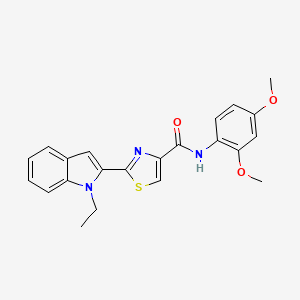


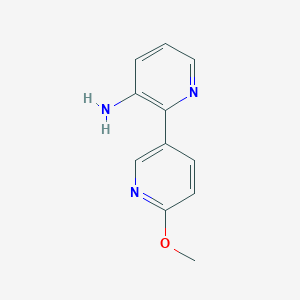



![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
